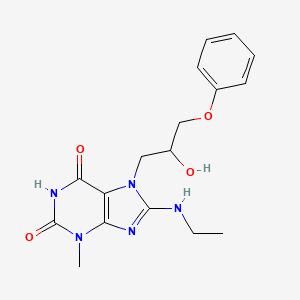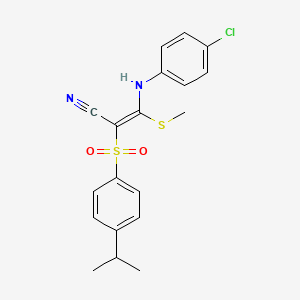
3-((4-Chlorophenyl)amino)-2-((4-(isopropyl)phenyl)sulfonyl)-3-methylthioprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the amino group could be introduced through a nucleophilic substitution reaction, the sulfonyl group through a sulfonation reaction, and the nitrile group through a cyanation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the amino group could participate in acid-base reactions, the sulfonyl group in electrophilic aromatic substitution reactions, and the nitrile group in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with different reagents .Scientific Research Applications
Enzyme Inhibition and Disease Treatment
Compounds structurally related to 3-((4-Chlorophenyl)amino)-2-((4-(isopropyl)phenyl)sulfonyl)-3-methylthioprop-2-enenitrile have shown potential as enzyme inhibitors. For instance, derivatives have been developed as potent inhibitors of human leukocyte elastase, which may be beneficial in treating conditions like lung damage in disease models (Bernstein et al., 1995). Additionally, similar compounds have been synthesized with potential antimicrobial activities, possibly offering new avenues for treating bacterial and fungal infections (Sah et al., 2014).
Medicinal Chemistry and Drug Development
The structure of 3-((4-Chlorophenyl)amino)-2-((4-(isopropyl)phenyl)sulfonyl)-3-methylthioprop-2-enenitrile is relevant in the field of medicinal chemistry. Compounds with similar structures have been evaluated for their ability to inhibit key enzymes in the human body, which is essential in the development of new drugs (Niwata et al., 1997). For example, derivatives have been studied for their anticonvulsant properties, contributing to the development of treatments for neurological disorders (Kubicki et al., 2000).
Chemical Synthesis and Material Science
In the field of chemical synthesis and material science, related compounds have been synthesized and studied for their potential applications. For instance, studies have been conducted on the synthesis of 4-sulfur-substituted phenylserines, which are precursors for important pharmaceutical agents (Kaptein et al., 1998). Moreover, novel heterocyclic disperse dyes with thiophene moieties have been developed for dyeing polyester fibers, showcasing the versatility of these compounds in industrial applications (Iyun et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(Z)-3-(4-chloroanilino)-3-methylsulfanyl-2-(4-propan-2-ylphenyl)sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S2/c1-13(2)14-4-10-17(11-5-14)26(23,24)18(12-21)19(25-3)22-16-8-6-15(20)7-9-16/h4-11,13,22H,1-3H3/b19-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJVDTITJQKGQH-HNENSFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=C(NC2=CC=C(C=C2)Cl)SC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C(/NC2=CC=C(C=C2)Cl)\SC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Chlorophenyl)amino)-2-((4-(isopropyl)phenyl)sulfonyl)-3-methylthioprop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2427947.png)
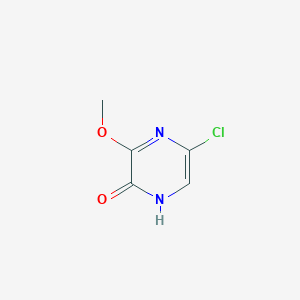
![[2-(2-benzoylhydrazinyl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2427949.png)
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
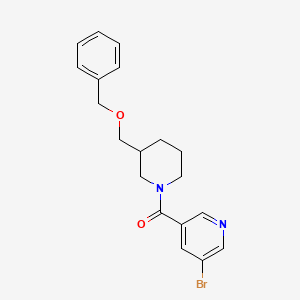
![N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2427955.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2427956.png)
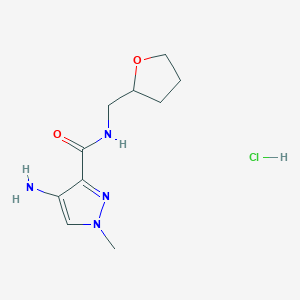
![3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2427959.png)
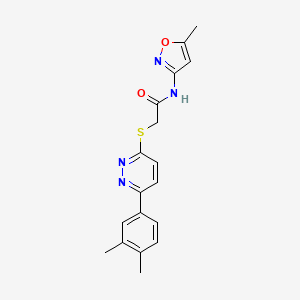
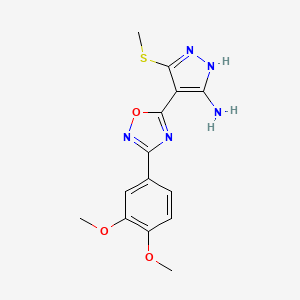

![4'-[(benzylamino)sulfonyl]-N-(2-chlorobenzyl)biphenyl-3-carboxamide](/img/structure/B2427969.png)
